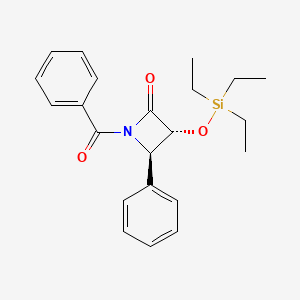![molecular formula C13H12N2O4S B13904489 Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-aminothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions . The compound can also interfere with cellular pathways, leading to the disruption of essential biological processes .
Comparaison Avec Des Composés Similaires
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of the thiazole ring with the benzoate moiety, which imparts distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C13H12N2O4S |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate |
InChI |
InChI=1S/C13H12N2O4S/c1-18-12(17)9-2-4-10(5-3-9)19-8-11(16)15-13-14-6-7-20-13/h2-7H,8H2,1H3,(H,14,15,16) |
Clé InChI |
ZWIOCOKEVOFZMR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
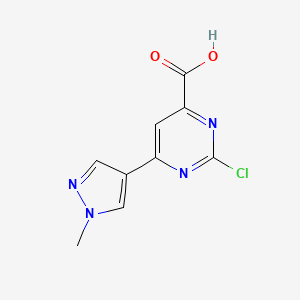

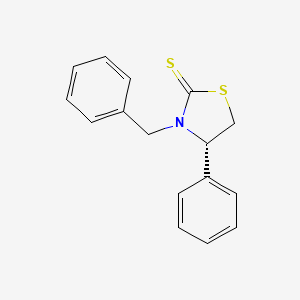
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

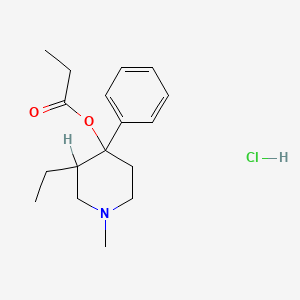
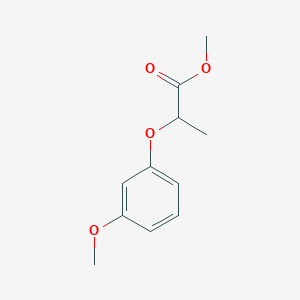

![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
